Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)
Description
Structure and General Properties The compound "Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)" features a carbamate group (tert-butoxycarbonyl) attached to a cyclopentenone ring system (2-oxo-3-cyclopentenyl) with (S)-stereochemistry.
Functional Significance Carbamates with cyclic ketone moieties, such as cyclopentenone or cyclohexenone, are critical intermediates in organic synthesis. The tert-butyl ester group enhances stability during reactions, while the α,β-unsaturated ketone (cyclopentenone) enables conjugate addition or cycloaddition reactions, common in drug discovery . The (S)-configuration indicates stereoselective applications, likely in asymmetric synthesis or chiral drug precursors .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWRZKGSMOPRP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Reactants : Sodium isocyanate (NaOCN) and tert-butanol (1,1-dimethylethanol) in methylene chloride.
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Catalyst : Trichloroacetic acid (TCA) at 0.5–1.0 mol%.
The reaction proceeds via nucleophilic attack of the tertiary alcohol on the isocyanate carbonyl, facilitated by protonation of the isocyanate nitrogen. Acid recovery (90–98%) enhances cost-efficiency for industrial applications.
Cyclization of β-Amino Alcohols with Dimethyl Carbonate
A novel cyclization strategy for cyclic carbamates, reported in Scientific Reports, utilizes β-amino alcohols and DMC under basic conditions:
Reaction Protocol
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Reactants : β-Amino alcohol derived from (R)-(+)-limonene oxide and DMC.
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Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) at 0.5 mol%.
For the target compound, this method would require synthesizing a β-amino alcohol intermediate containing the 2-oxo-3-cyclopentenyl group. Cyclization proceeds via a double B<sub>Ac</sub>2 mechanism, forming the carbamate ring.
Yield and Selectivity
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Byproducts : Open-chain carbamates form with excess DMC, necessitating precise stoichiometry.
Enantioselective Synthesis via Chiral Ligands
The synthesis of HIV protease inhibitors in PMC6541917 employs chiral bicyclic oxazolidinones, offering insights into stereochemical control:
Key Steps
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Chiral Starting Material : (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is converted to a β-amino alcohol via reductive amination.
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Carbamate Formation : Reaction with tert-butyl isocyanate in dichloromethane (DCM) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
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Oxazolidinone Cyclization : IBX-mediated cyclization at 90°C to form the bicyclic core.
Stereochemical Outcomes
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Enantiomeric Excess : >98% ee achieved via chiral starting materials.
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Catalyst : DBU ensures minimal racemization during carbamate formation.
Comparative Analysis of Synthetic Routes
| Method | Catalysts | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Control |
|---|---|---|---|---|---|
| Acid-Catalyzed | TCA | 20–30 | 24–30 | 71–76 | Limited |
| DMC Cyclization | TBD | 120 | 24 | 65–76 | Moderate |
| Enantioselective | DBU | 25–90 | 4–24 | 71–81 | High (>98% ee) |
Optimization Challenges and Solutions
Byproduct Formation
Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.
Scientific Research Applications
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following carbamates share structural motifs (tert-butyl ester, cyclic ketones, or stereochemical features) and are compared based on molecular properties, reactivity, and applications:
Key Differences
Cyclic vs. Linear Backbones: The target compound’s cyclopentenone ring enables Michael addition or Diels-Alder reactivity, unlike linear alkenyl (e.g., ) or hydroxyalkyl (e.g., ) derivatives. The tetrahydroquinoline derivative exhibits aromatic nitrogen, enhancing π-stacking in drug-receptor interactions.
Stereochemical Impact :
- (S)-configured carbamates (e.g., ) are pivotal in enantioselective catalysis, whereas (R)-isomers (e.g., ) may exhibit divergent biological activity.
Functional Group Reactivity :
- Aldehyde-containing derivatives (e.g., ) are prone to oxidation, limiting shelf life compared to ketone-stabilized analogues (e.g., ).
Data Tables
Table 1: Physicochemical Properties
Table 2: Commercial and Research Use
Biological Activity
Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound with the CAS number 183606-89-5. It is characterized by its molecular formula and a molecular weight of approximately 197.23 g/mol. The compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 330.1 ± 42.0 °C |
| Flash Point | 153.5 ± 27.9 °C |
| LogP | 0.52 |
The biological activity of carbamic acid derivatives often involves their interaction with various enzymes and receptors in biological systems. Specifically, this compound has been studied for its potential role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and plays a crucial role in pain modulation and inflammation.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that compounds similar to carbamic acid, including various esters, can act as FAAH inhibitors. This inhibition leads to increased levels of endocannabinoids such as anandamide, which can produce analgesic effects and influence mood regulation .
Antioxidant Properties
Carbamic acid derivatives have also been noted for their antioxidant properties. The ability to scavenge free radicals suggests potential applications in reducing oxidative stress-related diseases .
Case Studies
Study on FAAH Inhibition:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbamic acid derivatives and evaluated their efficacy as FAAH inhibitors. The results demonstrated that certain structural modifications enhanced inhibitory potency, indicating a promising avenue for developing new analgesics .
Antioxidant Activity Assessment:
Another investigation focused on the antioxidant capabilities of carbamic acid derivatives using various in vitro assays. The findings revealed that these compounds effectively reduced oxidative stress markers in cellular models, suggesting therapeutic potential in conditions like neurodegenerative diseases .
Q & A
Basic: What are the recommended methods for synthesizing (S)-tert-butyl (2-oxo-3-cyclopenten-1-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a cyclopentenone derivative with a tert-butoxycarbonyl (Boc)-protected amine. Key steps include:
- Boc Protection : React the cyclopentenyl amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization : Confirm via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS for molecular ion verification .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (e.g., cyclopentenyl protons at δ 5.5–6.5 ppm) and Boc group integrity .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₁H₁₇NO₃) and fragmentation patterns .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS respiratory irritation, Category 3) .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced: How does stereochemistry influence its reactivity in enantioselective reactions?
Methodological Answer:
The (S)-configuration at the cyclopentenyl carbon dictates selectivity in asymmetric catalysis. For example:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers and assess enantiomeric excess (ee) .
- Kinetic Studies : Compare reaction rates of (S)- and (R)-isomers under identical conditions (e.g., Pd-catalyzed couplings) to evaluate stereoelectronic effects .
Advanced: What mechanistic pathways govern its participation in nucleophilic reactions?
Methodological Answer:
- Nucleophilic Acyl Substitution : The Boc group acts as a leaving group under acidic conditions (e.g., HCl/dioxane), enabling amine deprotection. Monitor via TLC (Rf shift) .
- Cyclopentenone Reactivity : The α,β-unsaturated ketone undergoes Michael additions; use DFT calculations (e.g., Gaussian 16) to model transition states .
Advanced: How can stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >150°C for Boc group stability) .
- pH-Dependent Degradation : Incubate in buffers (pH 2–12) and analyze by HPLC for byproduct formation (e.g., cyclopentenyl hydrolysis products) .
Advanced: What computational approaches predict its binding affinity in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., O=C(N[C@@H]1C=CC(CC1)=O)OC(C)(C)C) to model interactions with target proteins .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid environments .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
